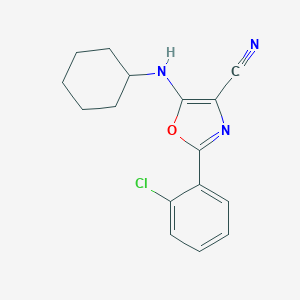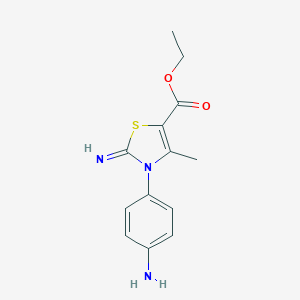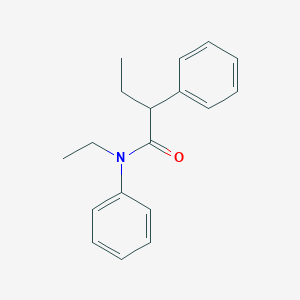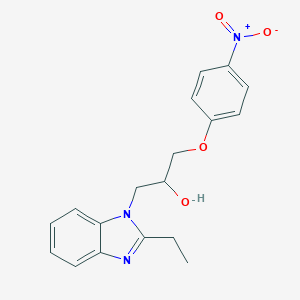
1,4-Ditert-butyl-2,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ditert-butyl-2,5-dinitrobenzene (DBDNB) is a highly reactive compound that has been extensively used in scientific research for various applications. DBDNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reagent for the detection of thiol groups in proteins and peptides. The compound is also used as a cross-linking agent in the synthesis of polymers and as a precursor for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 1,4-Ditert-butyl-2,5-dinitrobenzene involves the reaction of the nitro groups with thiol groups. The reaction is highly specific and occurs under mild conditions. The reaction is reversible and can be used for the quantification of thiol groups in biological samples.
Biochemical and Physiological Effects
1,4-Ditert-butyl-2,5-dinitrobenzene has no known biochemical or physiological effects. It is a highly reactive compound that reacts specifically with thiol groups and does not interact with other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1,4-Ditert-butyl-2,5-dinitrobenzene is its specificity for thiol groups. The reaction is highly specific and occurs under mild conditions. The reaction is also reversible, which allows for the quantification of thiol groups in biological samples. The main limitation of 1,4-Ditert-butyl-2,5-dinitrobenzene is its toxicity. The compound is highly toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 1,4-Ditert-butyl-2,5-dinitrobenzene in scientific research. One direction is the development of new methods for the detection of thiol groups in biological samples. Another direction is the synthesis of new compounds based on the structure of 1,4-Ditert-butyl-2,5-dinitrobenzene for use in cross-linking and other applications. Finally, the use of 1,4-Ditert-butyl-2,5-dinitrobenzene in the study of protein function and structure is an area of active research.
Méthodes De Synthèse
1,4-Ditert-butyl-2,5-dinitrobenzene can be synthesized by the nitration of 1,4-ditert-butylbenzene with a mixture of nitric and sulfuric acids. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction mixture is then washed with water and the product is purified by recrystallization.
Applications De Recherche Scientifique
1,4-Ditert-butyl-2,5-dinitrobenzene has been extensively used in scientific research for various applications. One of the most common applications is the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules and their detection is essential for the study of protein function. 1,4-Ditert-butyl-2,5-dinitrobenzene reacts with thiol groups to form a yellow adduct that can be easily detected by UV-vis spectroscopy.
Propriétés
IUPAC Name |
1,4-ditert-butyl-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWVFBKBKKTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Ditert-butyl-2,5-dinitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)


![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)

![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)

![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
